molecular formula C17H22N2O4S2 B2840771 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097912-23-5

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B2840771
CAS No.: 2097912-23-5
M. Wt: 382.49
InChI Key: OGXVSPBVZUICDG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a combination of furan, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled with a piperidine derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of furan, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in simpler compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-25(21,22)19-7-4-13(5-8-19)17(20)18-11-15(14-6-10-24-12-14)16-3-2-9-23-16/h2-3,6,9-10,12-13,15H,4-5,7-8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXVSPBVZUICDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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